1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid involves several steps, including oxidation, hydrolysis, and base-induced elimination reactions. For instance, 2-(Perfluoroalkyl)ethanesulfinic acids are synthesized from thiols through oxidation, showcasing the role of the perfluoroalkyl group in imparting distinctive “fluophilic” properties and high surface activity. These compounds and their derivatives demonstrate enhanced efficacy in reducing surface tension at the air/water interface compared to traditional sodium perfluorooctanesulfonate solutions (Brace, 2000).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for understanding their reactivity and properties. Highly fluorinated chiral hydrogen-bond donors, for example, exhibit distinct intra- and intermolecular hydrogen bonding patterns, which are essential for their supramolecular architectures and potentially catalytic applications (Berkessel et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving fluorinated compounds often result in the formation of complex structures with unique properties. For instance, the synthesis of tetrakis(perfluoroalkyl)alkane illustrates the role of perfluoroalkyl groups in creating compounds with very low surface tension values, hinting at their potential as specialty waxes or surfactants (Gambaretto et al., 2003).
Physical Properties Analysis
Fluorinated compounds exhibit intriguing thermal behavior due to their molecular structure. The calamitic fluorinated mesogen synthesized from tetrafluoro-2-(tetrafluoroiodoethoxy)ethanesulfonyl fluoride undergoes a crystal-to-crystal transition upon heating, followed by isotropization. This behavior underscores the importance of precursor self-organization in membrane fabrication, where controlled and oriented positioning of channels is crucial (Anokhin et al., 2023).
Chemical Properties Analysis
The chemical properties of perfluoroalkyl acids, such as their stability and reactivity, are critical for various applications, including environmental and industrial processes. The study of the biotransformation of perfluoroalkyl acid precursors sheds light on the environmental fate and potential impacts of these compounds, demonstrating their persistence and toxicological concerns (Zhang et al., 2020).
Scientific Research Applications
Chain Lengthening of Tetrafluoro-1,2-ethanedisulfenyl Chloride : It is used for chain lengthening of Tetrafluoro-1,2-ethanedisulfenyl chloride in chemical reactions (Roesky & Thiel, 1984).
Sulfotrioxidizing Agent : This compound acts as a sulfotrioxidizing agent with various olefins, leading to the formation of methylenemethionic acid and corresponding β2-sulf (Sokol'skii, Pavlov, Agafonov, & Knunyants, 1973).
Anionotropic Transformations : It is involved in anionotropic transformations in chemical research (Sokol'skii, Belaventsev, & Knunyants, 1970).
Catalyst in Friedel-Crafts Alkylations : The compound, specifically the 1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4-octafluorobutoxy)ethanesulfonate anion, is used as a recyclable reaction medium and efficient catalyst for Friedel-Crafts alkylations of indoles with nitroalkenes (Lin, Zhang, Zhu, Chen, & Xiao, 2009).
High Proton Conductivity in Polymer Electrolyte Membranes : This acid is used in the synthesis of poly(phenylene ether)s, which demonstrate high proton conductivity, a crucial property for applications like fuel cells (Nakabayashi, Higashihara, & Ueda, 2011).
Formation of Novel Intermediate Monomers : A new preparation method utilizing this compound enables the formation of novel intermediate monomers that can be converted into final products by reacting with HF (Uematsu, Hoshi, & Ikeda, 2006).
Applications in Fuel Cells : Perfluorosulfonic acid membranes, which include this compound, are used as the proton transport medium and separator in proton-exchange membrane fuel cells (Eisman, 1990).
Stable Proton-Conducting Membranes : The synthesized polymerizable fluorosurfactant is employed for constructing stable nanostructured proton-conducting membranes (Wadekar, Jager, Sudhölter, & Picken, 2010).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O4S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16/h(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUAQKOHAABLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379814 | |
Record name | Perfluoro-2-ethoxyethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid | |
CAS RN |
113507-82-7 | |
Record name | Perfluoro-2-ethoxyethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro(2-ethoxyethane)sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.